5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
The compound “5-ethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide” contains several functional groups including a pyrrolidine ring, a thiophene ring, and a sulfonamide group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a thiophene ring, and a sulfonamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antibacterial and Antimicrobial Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at developing effective antibacterial agents. These compounds, synthesized through various chemical reactions, have shown significant antibacterial activities in preliminary screenings. For instance, a study highlighted the synthesis of compounds with high antibacterial activities, demonstrating the potential of sulfonamide derivatives in combating bacterial infections (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Similarly, another research explored the antimicrobial properties of thiazoles and their fused derivatives, further underscoring the importance of such compounds in the development of new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Antitumor and Anticancer Applications
Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have been synthesized and evaluated for their antitumor and antibacterial activities. These compounds have shown promising in vitro activity against various human tumor cell lines, indicating their potential as anticancer agents (H. Hafez, Sulaiman A. Alsalamah, & Abdel-Rhman B. A. El-Gazzar, 2017). The study of sulfonamide derivatives for their synthesis, anticancer, and radiosensitizing evaluation further emphasizes the role of these compounds in cancer therapy (M. Ghorab et al., 2015).
Enzyme Inhibition for Ocular Applications
Research into the topical ocular hypotensive activity of sulfonamide derivatives, specifically targeting carbonic anhydrase inhibition, has led to the identification of compounds with potential use in glaucoma treatment. One such study identified compounds optimized for inhibitory potency, water solubility, and minimized pigment binding, indicating a strategic approach to developing ocular therapeutics (J. D. Prugh et al., 1991).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have various biological targets, including antitumor agents .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows for different binding modes to enantioselective proteins, leading to a different biological profile of drug candidates .
Biochemical Pathways
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have various biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-14-9-10-16(22-14)23(20,21)17-12-5-7-13(8-6-12)18-11-3-4-15(18)19/h5-10,17H,2-4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJUHGUCOBFTJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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